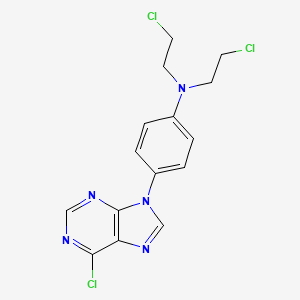
N,N-bis(2-chloroethyl)-4-(6-chloropurin-9-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N,N-bis(2-chloroethyl)-4-(6-chloropurin-9-yl)aniline” is a synthetic organic compound that belongs to the class of purine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-bis(2-chloroethyl)-4-(6-chloropurin-9-yl)aniline” typically involves multi-step organic reactions. A common approach might include:
Nucleophilic Substitution: Starting with a purine derivative, a nucleophilic substitution reaction can introduce the 6-chloro group.
Amine Alkylation: The aniline moiety can be alkylated with 2-chloroethyl groups using alkylating agents under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline moiety.
Reduction: Reduction reactions could potentially modify the purine ring or the chloroethyl groups.
Substitution: The chloro groups are susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups.
科学研究应用
Chemistry
In chemistry, “N,N-bis(2-chloroethyl)-4-(6-chloropurin-9-yl)aniline” can be used as a building block for more complex molecules.
Biology
Biologically, it might be studied for its interactions with DNA and proteins, given the known activity of purine derivatives.
Medicine
In medicine, the compound could be investigated for its potential as an anticancer or antiviral agent, leveraging its ability to interfere with cellular processes.
Industry
Industrially, it might find applications in the synthesis of pharmaceuticals or as an intermediate in the production of other chemicals.
作用机制
The mechanism of action for “N,N-bis(2-chloroethyl)-4-(6-chloropurin-9-yl)aniline” would likely involve:
DNA Interaction: The compound could intercalate into DNA, disrupting replication and transcription.
Protein Binding: It might bind to specific proteins, inhibiting their function.
相似化合物的比较
Similar Compounds
- N,N-bis(2-chloroethyl)-4-(6-chloropurin-9-yl)benzamide
- N,N-bis(2-chloroethyl)-4-(6-chloropurin-9-yl)phenylamine
Uniqueness
Compared to similar compounds, “N,N-bis(2-chloroethyl)-4-(6-chloropurin-9-yl)aniline” might offer unique properties such as enhanced stability or specific biological activity due to its particular structure.
属性
CAS 编号 |
16208-04-1 |
|---|---|
分子式 |
C15H14Cl3N5 |
分子量 |
370.7 g/mol |
IUPAC 名称 |
N,N-bis(2-chloroethyl)-4-(6-chloropurin-9-yl)aniline |
InChI |
InChI=1S/C15H14Cl3N5/c16-5-7-22(8-6-17)11-1-3-12(4-2-11)23-10-21-13-14(18)19-9-20-15(13)23/h1-4,9-10H,5-8H2 |
InChI 键 |
QRPGGRCHUPLCMK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N2C=NC3=C2N=CN=C3Cl)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















